molecular formula C10H16N2 B8388950 2-Amino-6-isoamylpyridine CAS No. 72914-20-6

2-Amino-6-isoamylpyridine

Cat. No. B8388950
M. Wt: 164.25 g/mol
InChI Key: HBJAYLQPHMGMMT-UHFFFAOYSA-N
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Patent
US04177349

Procedure details

In a 300 cc, three-neck flask, equipped with a stirrer and dropping funnel, was made 0.2 mole of sodamide in liquid ammonia. The ammonia was replaced with 100 cc of xylene. A thermometer and reflux condenser were attached to the reaction flask, and the mixture was heated to reflux. Under reflux, 24.1 g (0.16 mole) of 2-isoamylpyridine was added from the dropping funnel. The reaction mixture turned to a deep purple and hydrogen began evolving. Refluxing was continued for 6.5 hours. The temperature range was 140°-146° C. At the end of the reflux, the reaction mixture was cooled to about 100° C. and hydrolyzed with 50 cc of water. The oil layer was separated at room temperature and the aqueous layer was extracted with 22 cc of xylene. The oil layer and xylene extract were distilled through a Vigreaux column to give 15.3 g of 2-isoamylpyridine (0.10 mole), 0.8 g of 2-amino-6-isoamylpyridine (8.2% yield) and 3.4 g of 6,6'-di-isoamyl-2,2'-bipyridyl (38.9% yield).
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
24.1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2-:1].[Na+].N.[CH2:4]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1)[CH2:5][CH:6]([CH3:8])[CH3:7].[H][H]>O.C1(C)C(C)=CC=CC=1>[CH2:4]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1)[CH2:5][CH:6]([CH3:8])[CH3:7].[NH2:1][C:11]1[CH:12]=[CH:13][CH:14]=[C:9]([CH2:4][CH2:5][CH:6]([CH3:8])[CH3:7])[N:10]=1.[CH2:4]([C:9]1[N:10]=[C:11]([C:11]2[CH:12]=[CH:13][CH:14]=[C:9]([CH2:4][CH2:5][CH:6]([CH3:8])[CH3:7])[N:1]=2)[CH:12]=[CH:13][CH:14]=1)[CH2:5][CH:6]([CH3:8])[CH3:7] |f:0.1|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
[NH2-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
24.1 g
Type
reactant
Smiles
C(CC(C)C)C1=NC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 300 cc, three-neck flask, equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
A thermometer and reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Under reflux
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
CUSTOM
Type
CUSTOM
Details
was 140°-146° C
CUSTOM
Type
CUSTOM
Details
The oil layer was separated at room temperature
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 22 cc of xylene
EXTRACTION
Type
EXTRACTION
Details
The oil layer and xylene extract
DISTILLATION
Type
DISTILLATION
Details
were distilled through a Vigreaux column

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
C(CC(C)C)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1 mol
AMOUNT: MASS 15.3 g
Name
Type
product
Smiles
NC1=NC(=CC=C1)CCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 8.2%
Name
Type
product
Smiles
C(CC(C)C)C1=CC=CC(=N1)C1=NC(=CC=C1)CCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 38.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04177349

Procedure details

In a 300 cc, three-neck flask, equipped with a stirrer and dropping funnel, was made 0.2 mole of sodamide in liquid ammonia. The ammonia was replaced with 100 cc of xylene. A thermometer and reflux condenser were attached to the reaction flask, and the mixture was heated to reflux. Under reflux, 24.1 g (0.16 mole) of 2-isoamylpyridine was added from the dropping funnel. The reaction mixture turned to a deep purple and hydrogen began evolving. Refluxing was continued for 6.5 hours. The temperature range was 140°-146° C. At the end of the reflux, the reaction mixture was cooled to about 100° C. and hydrolyzed with 50 cc of water. The oil layer was separated at room temperature and the aqueous layer was extracted with 22 cc of xylene. The oil layer and xylene extract were distilled through a Vigreaux column to give 15.3 g of 2-isoamylpyridine (0.10 mole), 0.8 g of 2-amino-6-isoamylpyridine (8.2% yield) and 3.4 g of 6,6'-di-isoamyl-2,2'-bipyridyl (38.9% yield).
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
24.1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2-:1].[Na+].N.[CH2:4]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1)[CH2:5][CH:6]([CH3:8])[CH3:7].[H][H]>O.C1(C)C(C)=CC=CC=1>[CH2:4]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1)[CH2:5][CH:6]([CH3:8])[CH3:7].[NH2:1][C:11]1[CH:12]=[CH:13][CH:14]=[C:9]([CH2:4][CH2:5][CH:6]([CH3:8])[CH3:7])[N:10]=1.[CH2:4]([C:9]1[N:10]=[C:11]([C:11]2[CH:12]=[CH:13][CH:14]=[C:9]([CH2:4][CH2:5][CH:6]([CH3:8])[CH3:7])[N:1]=2)[CH:12]=[CH:13][CH:14]=1)[CH2:5][CH:6]([CH3:8])[CH3:7] |f:0.1|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
[NH2-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
24.1 g
Type
reactant
Smiles
C(CC(C)C)C1=NC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 300 cc, three-neck flask, equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
A thermometer and reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Under reflux
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
CUSTOM
Type
CUSTOM
Details
was 140°-146° C
CUSTOM
Type
CUSTOM
Details
The oil layer was separated at room temperature
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 22 cc of xylene
EXTRACTION
Type
EXTRACTION
Details
The oil layer and xylene extract
DISTILLATION
Type
DISTILLATION
Details
were distilled through a Vigreaux column

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
C(CC(C)C)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1 mol
AMOUNT: MASS 15.3 g
Name
Type
product
Smiles
NC1=NC(=CC=C1)CCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 8.2%
Name
Type
product
Smiles
C(CC(C)C)C1=CC=CC(=N1)C1=NC(=CC=C1)CCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 38.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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